molecular formula C35H42N4O7S B1443792 Fmoc-Arg(Me,pbf)-OH CAS No. 1135616-49-7

Fmoc-Arg(Me,pbf)-OH

Cat. No. B1443792
CAS RN: 1135616-49-7
M. Wt: 662.8 g/mol
InChI Key: JAUPJPAADXVUGQ-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Arg(Me,pbf)-OH” is a derivative used for the introduction of mono-methyl-arginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is removed by piperidine, and PBF is removed by a mixture of TFA/H2O/EDT .


Synthesis Analysis

The synthesis of “Fmoc-Arg(Me,pbf)-OH” involves the coupling of the Fmoc-Arg(Me,pbf)-OH molecule with the growing peptide chain . This process can be carried out using any standard activation method . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The empirical formula of “Fmoc-Arg(Me,pbf)-OH” is C35H42N4O7S . The molecular weight is 662.80 .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group in “Fmoc-Arg(Me,pbf)-OH” is removed by piperidine, and the Pbf group is removed by a mixture of TFA/H2O/EDT . This allows the arginine residue to be incorporated into the growing peptide chain .


Physical And Chemical Properties Analysis

“Fmoc-Arg(Me,pbf)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Me,pbf)-OH: is widely used in SPPS , a method by which peptides are synthesized in a step-wise fashion from the C-terminus to the N-terminus . The Fmoc group protects the amino group during the synthesis, which is later removed by a base to allow for the coupling of the next amino acid. This compound, in particular, is used for the incorporation of the arginine residue, which is crucial for the biological activity of many peptides.

Drug Discovery

Peptides synthesized using Fmoc-Arg(Me,pbf)-OH can serve as lead compounds in drug discovery . The arginine residue is often found in the active sites of enzymes or in the binding domains of receptor-ligand interactions, making it a target for designing peptide-based drugs with high specificity and efficacy.

Chemical Biology Studies

In chemical biology, synthetic peptides are essential tools for probing biological systemsFmoc-Arg(Me,pbf)-OH is used to create peptides that can help elucidate the role of arginine-rich motifs in cellular processes such as signal transduction, gene expression, and molecular recognition .

Analytical Chemistry Applications

Fmoc-Arg(Me,pbf)-OH: plays a role in the synthesis of peptides used as standards and calibrants in mass spectrometry-based analytical methods . These peptides help in the accurate quantification and identification of proteins in complex biological samples.

Mechanism of Action

The mechanism of action of “Fmoc-Arg(Me,pbf)-OH” in peptide synthesis involves the coupling of the Fmoc-Arg(Me,pbf)-OH molecule with the growing peptide chain . The Fmoc group is removed by piperidine, allowing the free amine group to react with the carboxyl group of the next amino acid in the sequence .

Safety and Hazards

When handling “Fmoc-Arg(Me,pbf)-OH”, it is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of “Fmoc-Arg(Me,pbf)-OH” could involve its use in the industrial preparation of peptides . Its use in peptide synthesis could be improved by developing strategies to reduce the formation of the inactive δ-lactam .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJPAADXVUGQ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855649
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Me,pbf)-OH

CAS RN

1135616-49-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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